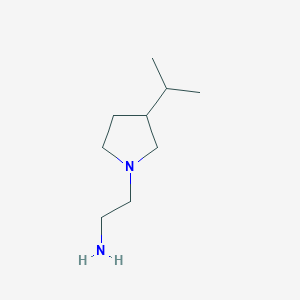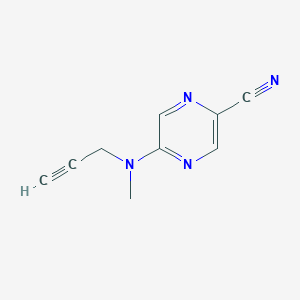
2-(4,4-Difluoropiperidin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4,4-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Gamma-Secretase Modulators : A study explored difluoropiperidine acetic acids as modulators of gamma-secretase. This research focused on the synthesis of 2-aryl-3,3-difluoropiperidine analogs and their selective lowering of Abeta42 in a mouse model of APP processing, without exhibiting Notch-related effects in a safety study (Stanton et al., 2010).
Synthesis of Difluoropiperidines : Another paper described a new synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology also enabled the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Biological Activities of Triazole Derivatives : Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids found that compounds of this class exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. They can also be intermediates for synthesizing various other compounds (Salionov, 2015).
Synthesis of Substituted Difluoropiperidines : A study focused on synthetic strategies for 4-substituted 3,3-difluoropiperidines, useful for creating N-protected fluorinated gamma-amino acids and dihydroxypiperidines, indicating potential for medicinal chemistry applications (Surmont et al., 2010).
Allosteric HIV-1 Integrase Inhibitors : 2-(Quinolin-3-yl)-acetic-acid derivatives were found to be effective allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration. This suggests their potential in developing potent antiretroviral compounds (Kessl et al., 2012).
Continuous Flow Carboxylation Process : A continuous flow process for carboxylation of N-Boc-4,4-difluoropiperidine was reported, highlighting its use in large-scale preparation and medicinal chemistry research (Kestemont et al., 2021).
Conformational Analysis via NMR Spectroscopy : The conformational equilibria and equilibration of 4,4-difluoropiperidine were analyzed using fluorine magnetic resonance spectroscopy, providing insights into the activation energy and free-energy differences of different forms (Yousif & Roberts, 1968).
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJLASMURDCZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)

![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)





![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)
